molecular formula C10H22N2O2S B6617020 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- CAS No. 1376297-48-1

1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl-

Cat. No. B6617020
CAS RN: 1376297-48-1
M. Wt: 234.36 g/mol
InChI Key: VJAQSBNWCBOASN-UHFFFAOYSA-N
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Description

1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- (PPSM) is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It has been used for its unique properties in the synthesis of organic compounds and as an inhibitor of certain enzymes. PPSM is a versatile compound that has been investigated for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- has been used in a variety of scientific research applications, including as an inhibitor of certain enzymes, as a reagent in the synthesis of organic compounds, and as a ligand for metal complexes. Additionally, 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- has been studied for its potential applications in drug delivery, cancer research, and biochemistry.

Mechanism of Action

1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- functions as an enzyme inhibitor by blocking the active sites of certain enzymes. It binds to the active sites of the enzymes, preventing them from functioning properly. This inhibition of enzyme activity can be used to study the biological effects of certain compounds or to control the activity of enzymes in a laboratory setting.
Biochemical and Physiological Effects
1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including certain proteases and phosphatases. Additionally, 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- has been found to have anti-inflammatory and anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used as an inhibitor of certain enzymes. Additionally, 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- can be used as a reagent in the synthesis of organic compounds and as a ligand for metal complexes. However, 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- has certain limitations for laboratory experiments. It is not soluble in water and is not very stable in aqueous solutions.

Future Directions

The potential applications of 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- are still being explored. Future research could focus on the development of more stable derivatives of 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl-, which could be used as enzyme inhibitors or as reagents in the synthesis of organic compounds. Additionally, further research could be conducted on the biochemical and physiological effects of 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl-, as well as its potential applications in drug delivery and cancer research.

Synthesis Methods

1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- is synthesized using a two-step method involving the condensation of 2-ethyl-N-methylpyrrolidine and propanesulfonyl chloride. This reaction produces a sulfonyl chloride intermediate, which is then reacted with sodium hydroxide to form the desired product. The synthesis of 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- is relatively simple and can be conducted in a laboratory setting.

properties

IUPAC Name

3-(2-ethylpyrrolidin-1-yl)-N-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2S/c1-3-10-6-4-7-12(10)8-5-9-15(13,14)11-2/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAQSBNWCBOASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN1CCCS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227719
Record name 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl-

CAS RN

1376297-48-1
Record name 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1376297-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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